molecular formula C8H14O3 B13625255 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid

3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid

Cat. No.: B13625255
M. Wt: 158.19 g/mol
InChI Key: XXFKODUAISRMBT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of propanoic acid, characterized by the presence of a cyclopropyl group and a hydroxyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2-dimethylpropanoic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Contains a chlorophenyl group, which may enhance its biological activity.

Uniqueness

3-Cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-cyclopropyl-3-hydroxy-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H14O3/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6,9H,3-4H2,1-2H3,(H,10,11)

InChI Key

XXFKODUAISRMBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1CC1)O)C(=O)O

Origin of Product

United States

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